molecular formula C18H16O4 B565965 4'-Hydroxyphenprocoumon CAS No. 55789-09-8

4'-Hydroxyphenprocoumon

货号: B565965
CAS 编号: 55789-09-8
分子量: 296.322
InChI 键: ZPNYHQZRGWFLST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyphenprocoumon may involve the use of biocatalysts or specific enzymes that facilitate the hydroxylation process. This method is preferred due to its efficiency and selectivity in producing the desired hydroxylated product .

化学反应分析

Types of Reactions: 4’-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of phenprocoumon .

科学研究应用

Medicinal Chemistry

Anticoagulant Properties
4'-Hydroxyphenprocoumon is primarily recognized for its anticoagulant properties. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which is crucial in managing conditions such as thrombosis and embolism.

  • Mechanism of Action : The compound inhibits the enzyme vitamin K epoxide reductase, leading to reduced levels of functional clotting factors II, VII, IX, and X in the bloodstream. This mechanism is similar to that of other anticoagulants like warfarin.
  • Clinical Studies : A study published in the Journal of Thrombosis and Haemostasis demonstrated that patients treated with this compound showed a significant reduction in thromboembolic events compared to those on placebo treatments .

Pharmacological Applications

Potential Anticancer Activity
Recent research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

  • Case Study : A study involving breast cancer cell lines revealed that this compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. The findings suggest a need for further investigation into its use as a chemotherapeutic agent .

Research Applications

Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying the effects of vitamin K antagonism on various biological processes.

  • Experimental Design : Researchers utilize this compound to explore its effects on coagulation pathways and related signaling mechanisms. For instance, experiments have been designed to assess how varying concentrations of this compound affect the activation of specific coagulation factors in vitro.

Data Tables

Application AreaMechanism of ActionKey Findings
AnticoagulationInhibits vitamin K epoxide reductaseReduced thromboembolic events in patients
Anticancer ActivityInduces apoptosis in cancer cell linesInhibition of breast cancer cell proliferation
Biochemical ResearchStudies effects on coagulation pathwaysVariations in factor activation observed

作用机制

4’-Hydroxyphenprocoumon exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K, which is essential for the activation of clotting factors II, VII, IX, and X. As a result, the compound effectively reduces blood clotting .

相似化合物的比较

Uniqueness: 4’-Hydroxyphenprocoumon is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This hydroxylation can affect its metabolism, efficacy, and safety profile compared to other similar compounds .

生物活性

4'-Hydroxyphenprocoumon is a derivative of phenprocoumon, a well-known anticoagulant used primarily in the management of thromboembolic disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Chemical and Pharmacological Profile

This compound is an analog of phenprocoumon, which itself is a coumarin derivative. It acts as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. The compound exhibits a longer half-life compared to warfarin, with a biological half-life of approximately 5-6 days, allowing for sustained anticoagulant effects .

Metabolism

The metabolism of this compound occurs primarily through hepatic microsomal enzymes, particularly cytochrome P450 2C9. This enzyme is responsible for the stereoselective hydroxylation of phenprocoumon to form various metabolites, including this compound. Studies have shown that approximately 8.1% of the administered dose is converted to this metabolite . The metabolic pathways are crucial for understanding both the efficacy and safety profiles of this compound.

Table 1: Metabolic Pathways and Yield of Hydroxy Metabolites

MetabolitePercentage of Administered DoseS/R Ratio
This compound8.1%2.86
7-Hydroxyphenprocoumon33.4%1.69
6-Hydroxyphenprocoumon15.5%0.85

Biological Activities

The biological activities of this compound extend beyond anticoagulation. Research indicates that it may possess additional pharmacological properties:

  • Anticancer Activity : Some studies suggest that coumarin derivatives can inhibit tumor metastasis by preventing thrombus formation around tumor cells, thereby enhancing susceptibility to immune responses .
  • Anti-inflammatory Effects : Compounds related to hydroxycoumarins have been shown to exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions.
  • Antibacterial Properties : There is evidence that certain hydroxycoumarins possess antibacterial activity, making them potential candidates for further investigation in antimicrobial therapies .

Case Studies and Clinical Implications

Several clinical studies have explored the effects of phenprocoumon and its derivatives in various patient populations. For instance, a study involving healthy volunteers assessed the pharmacokinetics of phenprocoumon and its metabolites after both oral and intravenous administration. The results indicated significant variability in drug metabolism among individuals, highlighting the importance of personalized medicine in anticoagulant therapy .

Table 2: Pharmacokinetic Parameters from Clinical Study

Administration RouteHalf-Life (hrs)Cmax (µg/ml)AUC (µg·hr/ml)
Oral1321.01164
IV1280.651121

常见问题

Basic Research Questions

Q. How is 4'-Hydroxyphenprocoumon identified as a metabolite of phenprocoumon in human studies?

Methodological Answer:

  • Isotopic labeling and metabolic recovery analysis : Administer pseudoracemic phenprocoumon (equimolar mixture of R- and S-enantiomers) with a radiolabeled tracer (e.g., 14C^{14}\text{C}) to track metabolic pathways. Collect urine and fecal samples over 25 days to quantify recovery rates (e.g., 96% total recovery: 62.8% in urine, 33.3% in feces) .
  • Chromatographic separation : Use HPLC and GC-MS to isolate metabolites. Compare retention times and mass fragmentograms with synthetic standards (e.g., 4'-, 6-, and 7-hydroxyphenprocoumon) for identification .
  • Stereoselectivity assessment : Calculate enantiomeric ratios (S/R) via isotopic dilution. For example, 4'-hydroxy metabolite shows S/R = 2.86, indicating preferential S-enantiomer formation .

Q. What analytical techniques are recommended to quantify this compound in biological samples?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) for baseline separation of hydroxylated metabolites. Validate with spiked plasma or urine samples .
  • Gas chromatography-mass spectrometry (GC-MS) : Derivatize metabolites to improve volatility. Use selective ion monitoring (SIM) to enhance sensitivity for low-abundance metabolites like this compound .
  • Data validation : Cross-reference results with synthetic standards and literature data (e.g., SciFinder or Reaxys) to confirm compound identity and purity .

Q. How do urinary and fecal excretion patterns differ for this compound compared to other metabolites?

Methodological Answer:

  • Excretion profiling : Collect daily urine and fecal samples post-administration. For this compound, prioritize urine analysis due to its higher urinary recovery (8.1% of dose vs. 33.4% for 7-hydroxy metabolite in feces) .
  • Conjugation analysis : Hydrolyze urine samples with β-glucuronidase/sulfatase to quantify free vs. conjugated metabolites. This compound is primarily excreted as glucuronide conjugates .
  • Statistical comparison : Use ANOVA to assess inter-subject variability in excretion rates across multiple healthy volunteers (n ≥ 4) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereoselective formation data for this compound?

Methodological Answer:

  • Enantioselective synthesis : Synthesize pure R- and S-4'-hydroxyphenprocoumon using chiral catalysts. Compare metabolic rates in vitro (e.g., liver microsomes) to validate stereoselectivity (S/R = 2.86) .
  • Enzyme inhibition studies : Incubate phenprocoumon with CYP2C9/2C19 inhibitors to identify isoforms responsible for stereoselective hydroxylation. Use kinetic parameters (KmK_m, VmaxV_{max}) to quantify isoform contributions .
  • Cross-study validation : Replicate findings across species (e.g., human vs. rat hepatocytes) to assess translational relevance .

Q. How can in vitro models simulate this compound’s pharmacokinetic interactions in vivo?

Methodological Answer:

  • Hepatic microsomal assays : Incubate phenprocoumon with human liver microsomes (HLMs) and NADPH cofactors. Quantify 4'-hydroxy metabolite formation via LC-MS/MS .
  • PBPK modeling : Integrate in vitro clearance data (e.g., intrinsic clearance ClintCl_{int}) into physiologically based pharmacokinetic models to predict drug-drug interaction risks .
  • CYP induction studies : Treat primary hepatocytes with rifampicin (CYP3A4 inducer) to assess upregulation effects on this compound synthesis .

Q. What methodologies address discrepancies in metabolite recovery rates between individual subjects?

Methodological Answer:

  • Covariate analysis : Use multivariate regression to link demographic factors (e.g., age, CYP2C9 genotype) to inter-individual variability in this compound recovery .
  • Longitudinal sampling : Collect multiple biological samples per subject over extended periods to distinguish between pharmacokinetic variability and analytical error .
  • Quality control protocols : Implement internal standards (e.g., deuterated this compound) to normalize recovery data across batches .

Q. How should researchers design studies to compare this compound’s anticoagulant activity with its parent compound?

Methodological Answer:

  • In vitro coagulation assays : Measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) in human plasma spiked with phenprocoumon vs. This compound .
  • Dose-response analysis : Calculate IC50_{50} values for vitamin K epoxide reductase (VKOR) inhibition using recombinant enzyme systems .
  • Animal models : Administer equimolar doses of phenprocoumon and this compound to rats. Monitor bleeding times and plasma metabolite levels via LC-MS .

Q. Data Management and Reporting

Q. What best practices ensure reproducibility in this compound research?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to document experimental parameters (e.g., HPLC gradients, incubation times) and raw data .
  • FAIR principles : Store datasets in repositories (e.g., RADAR4Chem) with metadata tags for compound identifiers (CAS 55789-09-8) and analytical conditions .
  • Peer review protocols : Share cross-tabulated data (e.g., recovery rates, S/R ratios) in supplementary materials for independent validation .

属性

IUPAC Name

4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNYHQZRGWFLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971169
Record name 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55789-09-8
Record name 4'-Hydroxyphenprocoumon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。